![molecular formula C12H17N3O2 B2645152 N-(2,5-Dimethylphenyl)-4-hydrazino-4-oxobutanamide CAS No. 315249-25-3](/img/structure/B2645152.png)
N-(2,5-Dimethylphenyl)-4-hydrazino-4-oxobutanamide
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Overview
Description
“N-(2,5-Dimethylphenyl)-4-hydrazino-4-oxobutanamide” is a complex organic compound. Based on its name, it likely contains a hydrazino group (-NH-NH2) and an oxobutanamide group (a four-carbon chain with a carbonyl (C=O) and an amide (-CONH2) group). It also has a phenyl ring (a six-carbon ring) with two methyl groups (CH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl ring provides a rigid, planar structure, while the hydrazino and oxobutanamide groups may allow for some conformational flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .Scientific Research Applications
Synthetic Applications and Chemical Reactions
Compounds with hydrazino and oxobutanamide functionalities are often used in synthetic chemistry for the preparation of various heterocycles, which are crucial in medicinal chemistry and materials science. For example, hydrazide derivatives have been employed in the synthesis of pyrazolone, thiazolidinone, pyrimidine, benzoxazine lactam, and other heterocycles, demonstrating significant antibacterial activities (Fatehia & K. Mohamed, 2010).
Analytical Chemistry Applications
In analytical chemistry, derivatives similar to "N-(2,5-Dimethylphenyl)-4-hydrazino-4-oxobutanamide" can be used as derivatizing agents to improve the analysis sensitivity of aldehydes and ketones via electrospray ionization tandem mass spectrometry. This application is crucial for profiling ketones, ketoacids, and ketodiacids in biological samples, such as urine in medical diagnostics (David W. Johnson, 2007).
Material Science and Polymerization Catalysts
In material science, compounds with dimethylphenyl groups have been involved in the development of new catalysts for olefin polymerization, indicating their role in creating advanced materials with specific properties. These catalysts can lead to the development of polymers with novel attributes for industrial applications (K. Naktode, Ravi K Kottalanka, & T. Panda, 2012).
Corrosion Inhibition
Derivatives of hydrazino and dimethylbenzothiazole have been studied for their corrosion inhibition properties on metals in industrial applications. These compounds form protective layers on metal surfaces, significantly reducing corrosion rates in harsh environments, showcasing their potential in materials protection and longevity (Ambrish Singh et al., 2018).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and the system in which it is acting. Some compounds with similar structures have been shown to interact with a wide range of proteins, including enzymes, receptors, and transporters .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-hydrazinyl-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-8-3-4-9(2)10(7-8)14-11(16)5-6-12(17)15-13/h3-4,7H,5-6,13H2,1-2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPJVXGBXBASMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-Dimethylphenyl)-4-hydrazino-4-oxobutanamide |
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